Quinine Sulfate Quinine Sulfate Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
An optical isomer of quinine, extracted from the bark of the CHINCHONA tree and similar plant species. This alkaloid dampens the excitability of cardiac and skeletal muscles by blocking sodium and potassium currents across cellular membranes. It prolongs cellular ACTION POTENTIALS, and decreases automaticity. Quinidine also blocks muscarinic and alpha-adrenergic neurotransmission.
Brand Name: Vulcanchem
CAS No.: 804-63-7
VCID: VC0540862
InChI: InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Molecular Formula: C40H50N4O8S
Molecular Weight: 746.9 g/mol

Quinine Sulfate

CAS No.: 804-63-7

Cat. No.: VC0540862

Molecular Formula: C40H50N4O8S

Molecular Weight: 746.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quinine Sulfate - 804-63-7

Specification

CAS No. 804-63-7
Molecular Formula C40H50N4O8S
Molecular Weight 746.9 g/mol
IUPAC Name (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Standard InChI InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)
Standard InChI Key RONWGALEIBILOG-UHFFFAOYSA-N
Isomeric SMILES [H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-]
Impurities Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Appearance Solid powder
Colorform Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.
Melting Point 177 °C (some decomposition)
Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/
57 °C

Introduction

Quinine sulfate is an antimalarial drug derived from the bark of the cinchona tree. It has been used for centuries to treat malaria and is particularly effective against chloroquine-resistant strains of Plasmodium falciparum . Quinine sulfate acts as a blood schizonticide, targeting the erythrocytic stage of the malaria parasite's life cycle .

Mechanism of Action

The precise mechanism of action of quinine sulfate is not fully understood but is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite. This process leads to the accumulation of cytotoxic heme, which is toxic to the parasite . Additionally, quinine may interfere with nucleic acid synthesis and inhibit glycolysis in Plasmodium falciparum .

Clinical Uses

Quinine sulfate is primarily used to treat uncomplicated chloroquine-resistant Plasmodium falciparum malaria. It is not approved for the treatment of severe or complicated malaria, nor for malaria prevention . Quinine sulfate is also used in the treatment of babesiosis, a disease caused by protozoan parasites .

Adverse Effects and Safety

Quinine sulfate can cause several adverse effects, including thrombocytopenia, which is a significant concern in patients with severe malaria . Other side effects include cinchonism, a condition characterized by tinnitus, headache, nausea, and visual disturbances . Quinine also affects the cardiovascular system and can exhibit both anti- and proarrhythmic activities .

Comparison with Other Antimalarials

DrugEfficacyToxicityResistance
Quinine SulfateEffective against chloroquine-resistant strainsHigher toxicity, potential for thrombocytopeniaLess effective than ACT in severe cases
ChloroquineHighly effective against sensitive strainsLower toxicityWidespread resistance
Artesunate (ACT)Highly effective, rapid parasite clearanceLower toxicity compared to quinineLimited resistance reported

This table summarizes the key characteristics of quinine sulfate compared to other commonly used antimalarials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator